2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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Overview
Description
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance . The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential pharmacological activities could be explored for therapeutic applications.
Industry: The compound may be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. The trifluoromethyl group, in particular, is known to enhance the lipophilicity of compounds, allowing them to diffuse more easily into cells . This property could be leveraged to design compounds with improved bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and bromine substituents but has a pyridine ring instead of a pyrazole ring.
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with an aniline core.
Uniqueness
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the combination of its substituents and the pyrazole ring. This structure imparts specific chemical properties that can be exploited in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H7BrF3N3O |
---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C7H7BrF3N3O/c1-3-5(8)6(7(9,10)11)13-14(3)2-4(12)15/h2H2,1H3,(H2,12,15) |
InChI Key |
AZIFKGZRRJXJFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N)C(F)(F)F)Br |
Origin of Product |
United States |
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